Lipophilicity (cLogP) Comparison of 5-Aryl Tetrahydroimidazo[1,2-a]pyrimidines
The thiophen-3-yl substituent confers a calculated logP of 1.28 ± 0.21 (cLogP, ChemAxon) on 5-(thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. By contrast, the 5-phenyl analog exhibits cLogP = 1.54 ± 0.25, the 5-(thiophen-2-yl) isomer exhibits cLogP = 1.31 ± 0.22, and the 5-(pyridin-3-yl) analog exhibits cLogP = 0.63 ± 0.18 [1][2]. The 0.26 log unit reduction relative to the phenyl congener predicts superior aqueous solubility and potentially different membrane permeability profiles, which may influence both in vitro assay behavior and in vivo pharmacokinetics [3].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.28 ± 0.21 |
| Comparator Or Baseline | 5-phenyl analog: 1.54 ± 0.25; 5-(thiophen-2-yl) analog: 1.31 ± 0.22; 5-(pyridin-3-yl) analog: 0.63 ± 0.18 |
| Quantified Difference | ΔcLogP (vs phenyl) = -0.26; ΔcLogP (vs thiophen-2-yl) = -0.03; ΔcLogP (vs pyridin-3-yl) = +0.65 |
| Conditions | Computed using ChemAxon cLogP algorithm (standardized fragment-based method), pH 7.4, 25°C. |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and metabolic clearance; the thiophen-3-yl analog's balanced cLogP may offer an advantage over phenyl derivatives for aqueous-based biological assays.
- [1] Compound 5-(thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine - cLogP computed using ChemAxon Marvin Suite (version 23.15) accessed via Chemicalize platform. https://chemicalize.com/. View Source
- [2] Analog cLogP values computed using ChemAxon Marvin Suite (version 23.15) for 5-phenyl, 5-(thiophen-2-yl), and 5-(pyridin-3-yl) tetrahydroimidazo[1,2-a]pyrimidine structures. https://chemicalize.com/. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews* 2001, 46 (1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
